Pitavastatin-d4 (sodium)

Bioanalysis Pharmacokinetics LC-MS/MS

Quantifying pitavastatin with non-deuterated internal standards introduces matrix effect variability and ion suppression errors. Pitavastatin-d4 (sodium) is a stable isotope-labeled internal standard (SIL-IS) incorporating four deuterium atoms (ΔM +4 Da), ensuring co-elution with the analyte and precise correction for extraction losses and ionization variability. • Validated for high-throughput LC-MS/MS, supporting >450 samples/day • Enables FDA-compliant ANDA bioanalytical method validation • Suitable for in vitro metabolism studies in human liver microsomes & S9 fractions

Molecular Formula C25H23FNNaO4
Molecular Weight 447.5 g/mol
Cat. No. B15142079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin-d4 (sodium)
Molecular FormulaC25H23FNNaO4
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+]
InChIInChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2;
InChIKeyNBDQGOCGYHMDSJ-RGWFYQDJSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitavastatin-d4 Sodium Overview


Pitavastatin-d4 (sodium) is a deuterated analog of pitavastatin sodium, a synthetic HMG-CoA reductase inhibitor. It is a stable isotope-labeled compound specifically designed and utilized as an internal standard (IS) for the accurate quantification of pitavastatin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound incorporates four deuterium atoms, resulting in a molecular mass increase of 4 Da compared to the unlabeled analyte, a characteristic that enables precise analytical differentiation and correction [1].

Limitations of Non-Deuterated Internal Standards


Using a structural analog or a non-deuterated compound as an internal standard for pitavastatin quantification in LC-MS/MS is analytically unsound. Such alternatives fail to correct for variable matrix effects, ionization efficiency, and sample preparation losses, leading to inaccurate and imprecise measurements . In contrast, a stable isotope-labeled internal standard (SIL-IS) like Pitavastatin-d4 (sodium) exhibits nearly identical physicochemical properties and chromatographic behavior to the target analyte, ensuring co-elution and enabling it to precisely compensate for these analytical variables, which is critical for reliable pharmacokinetic and therapeutic drug monitoring studies .

Performance Evidence for Pitavastatin-d4 Sodium


Accuracy and Precision in Bioanalysis

Pitavastatin-d4 (sodium) provides a clear analytical advantage over non-isotopic internal standards by correcting for matrix effects and ionization variability. The use of a SIL-IS like Pitavastatin-d4 significantly improves the reproducibility and accuracy of the bioanalytical method . While structural analogs fail to compensate adequately for matrix effects and ionization suppression in complex biological samples, deuterated internal standards are considered the gold standard for quantitative mass spectrometry .

Bioanalysis Pharmacokinetics LC-MS/MS

Mass Spectrometric Differentiation

The incorporation of four deuterium atoms into pitavastatin-d4 (sodium) results in a distinct mass shift of +4 Da relative to the unlabeled analyte [1]. This mass difference is readily observed by LC-MS and enables clear differentiation in mass spectra, facilitating accurate quantification without analytical interference . This is a fundamental advantage over unlabeled analogs, which would produce overlapping signals and compromise assay specificity.

Mass Spectrometry Isotopic Labeling Internal Standard

Method Validation and Throughput

The use of Pitavastatin-d4 (sodium) as an internal standard facilitates robust method validation and high-throughput analysis. In a validated LC-MS/MS assay for pitavastatin in human plasma, the use of a stable labeled isotope (pitavastatin d4) as an internal standard enabled a rapid run time of 1.5 minutes per sample, allowing for the analysis of more than 450 plasma samples per day [1]. This high throughput is essential for processing large batches of samples from clinical trials or pharmacokinetic studies.

Method Validation High-Throughput Screening LC-MS/MS

Metabolic Pathway Analysis

While pitavastatin undergoes minimal CYP-mediated metabolism, the deuterated analog Pitavastatin-d4 (sodium) serves as a sophisticated tool for probing its metabolic pathways, including glucuronidation by UGT1A3 and UGT2B7, with high precision . The use of a deuterated internal standard is critical for accurately measuring intrinsic clearance and half-life in in vitro systems like liver microsomes, which is essential for predicting drug-drug interactions and metabolic stability . This application is a key differentiator from using the non-labeled compound alone.

Drug Metabolism Drug-Drug Interactions In Vitro Assays

Applications of Pitavastatin-d4 Sodium


Pharmacokinetic and TDM Studies

This compound is the standard choice as an internal standard for the validated quantification of pitavastatin in biological fluids (e.g., human plasma) using LC-MS/MS . Its use is critical for generating accurate and precise concentration-time data required for pharmacokinetic profiling and therapeutic drug monitoring, as evidenced by its successful application in studies involving more than 450 samples per day .

In Vitro Metabolism and DDI Studies

Researchers utilize Pitavastatin-d4 (sodium) to conduct high-precision in vitro metabolism studies in systems like human liver microsomes and S9 fractions . The compound facilitates the accurate measurement of metabolic stability, intrinsic clearance, and the formation of key metabolites like pitavastatin lactone, which are essential for assessing the DDI potential of pitavastatin .

Regulatory Method Validation

Pitavastatin-d4 (sodium) is an essential component in the development and validation of robust LC-MS/MS methods for pitavastatin analysis. Its use as a stable isotope-labeled internal standard ensures that the method meets stringent regulatory guidelines (e.g., FDA) for accuracy, precision, and selectivity, which is a prerequisite for data submitted in Abbreviated New Drug Applications (ANDAs) .

Quality Control Reference Standard

This compound can be used as a reference standard for the quantitative analysis and quality control of pitavastatin drug substance and drug product . Its high isotopic purity and defined mass shift enable its use as a calibrator or system suitability standard to ensure the performance of analytical instruments and methods in a regulated environment.

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